molecular formula C20H22N2O5 B5818090 ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE

ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE

Cat. No.: B5818090
M. Wt: 370.4 g/mol
InChI Key: ORBWVYCHCKYZOL-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE is a complex organic compound that features a combination of furan, piperidine, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. One common method for synthesizing furans involves the cyclodehydration of dicarbonyl compounds through the Paal–Knorr synthesis . Piperidine derivatives can be synthesized through various methods, including hydrogenation, cyclization, and multicomponent reactions .

Industrial Production Methods: Industrial production of this compound may involve the use of metal-free one-flask approaches to synthesize multi-substituted furans . These methods are advantageous due to their efficiency, mild reaction conditions, and broad scope of substrates. Additionally, the Suzuki–Miyaura coupling reaction is often employed for the formation of carbon–carbon bonds in the synthesis of complex organic molecules .

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The furan ring is particularly susceptible to electrophilic substitution reactions, while the piperidine moiety can participate in nucleophilic substitution reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and organoboron reagents, is also frequently employed .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the piperidine moiety can yield piperidines with varying degrees of saturation .

Scientific Research Applications

ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential pharmacological activities, including antimicrobial and anticancer properties . In industry, it is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(FURAN-2-CARBONYL)PIPERIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

IUPAC Name

ethyl 2-[[1-(furan-2-carbonyl)piperidine-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-2-26-20(25)15-6-3-4-7-16(15)21-18(23)14-9-11-22(12-10-14)19(24)17-8-5-13-27-17/h3-8,13-14H,2,9-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBWVYCHCKYZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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